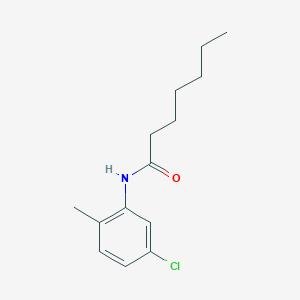

N-(5-chloro-2-methylphenyl)heptanamide

Description

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)heptanamide |

InChI |

InChI=1S/C14H20ClNO/c1-3-4-5-6-7-14(17)16-13-10-12(15)9-8-11(13)2/h8-10H,3-7H2,1-2H3,(H,16,17) |

InChI Key |

QUSSGDJFZLDXOX-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)NC1=C(C=CC(=C1)Cl)C |

Canonical SMILES |

CCCCCCC(=O)NC1=C(C=CC(=C1)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Aminophenyl)heptanamide and N-[4-(Heptanoylamino)phenyl]heptanamide

These compounds, identified as HDAC inhibitors and HIV latency-reversing agents (LRAs), share the heptanamide backbone but differ in phenyl substituents. The 4-aminophenyl and 4-(heptanoylamino)phenyl groups contrast with the 5-chloro-2-methylphenyl group in the target compound.

- Biological Activity: Both compounds demonstrated HDAC inhibition and HIV latency reversal in vitro, with potency likely influenced by the electron-donating amino/heptanoylamino groups, which may enhance interactions with HDAC active sites.

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -NH₂) on the phenyl ring may optimize HDAC binding, whereas electron-withdrawing groups (e.g., -Cl) might shift activity toward other targets.

Nicotinamide Derivatives (Compounds 45–48)

These HIV-1 reverse transcriptase (RT) dual inhibitors feature a 5-chloro-2-methylphenylamino group but incorporate a trifluoromethylpyridine core and variable benzyl substituents (e.g., dichlorobenzyl in Compound 45).

- Structural Divergence : Unlike the linear heptanamide chain, the nicotinamide scaffold introduces rigidity and hydrogen-bonding capacity via the pyridine nitrogen.

- Biological Activity: Compounds 45–48 showed nanomolar-range RT inhibition, attributed to interactions between the trifluoromethyl group and RT’s hydrophobic pocket. The heptanamide chain in N-(5-chloro-2-methylphenyl)heptanamide may lack comparable steric complementarity for RT, suggesting divergent therapeutic targets .

Quinazolinone-Diazabicycloheptane Carboxamide (C1)

This compound combines a 5-chloro-2-methylphenyl group with a quinazolinone-diazabicycloheptane system.

- Pharmacokinetics : The bicyclic system may improve metabolic stability compared to the linear heptanamide chain, which could be more prone to enzymatic degradation .

Oxadiazole-Indole Acetamide (8t)

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) features an oxadiazole-sulfanyl bridge and indole group.

- These features are absent in this compound, which relies on simpler hydrophobic interactions .

Thiourea Analog (Metabolism Study)

N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea shares the 5-chloro-2-methylphenyl group but replaces the amide with a thiourea.

- In contrast, the amide group in this compound may undergo hydrolysis to less reactive metabolites, improving safety profiles .

Preparation Methods

Synthetic Pathway

An alternative route involves the acylation of 5-chloro-2-methylaniline with heptanoyl chloride in the presence of a base. This method is advantageous when isocyanate precursors are unavailable or cost-prohibitive.

Reaction Steps:

-

Activation of Carboxylic Acid: Heptanoic acid is converted to heptanoyl chloride using thionyl chloride (SOCl₂).

-

Acylation: The acyl chloride reacts with 5-chloro-2-methylaniline in a Schotten-Baumann-type reaction, often using aqueous sodium hydroxide to neutralize HCl.

Comparative Analysis with Isocyanate Route

While this method avoids moisture-sensitive intermediates, it requires strict stoichiometric control to prevent over-acylation. Yields are generally lower (55–70%) due to competing hydrolysis of the acyl chloride.

Table 2: Acylation Method Performance Metrics

| Acyl Chloride Equivalents | Base Used | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 | NaOH (aqueous) | 4 | 62 |

| 2.0 | Pyridine | 6 | 58 |

| 1.2 | K₂CO₃ | 3 | 70 |

Halogenation-Integrated Synthesis: Chlorination of Precursors

Chlorination Strategies

A less common approach involves introducing the chloro substituent after amide bond formation. For example, 2-methylphenylheptanamide can be chlorinated using molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS) in a halogenated solvent. This method is inspired by patented protocols for N-chlorophthalimide synthesis, where chlorine gas reacts with imide salts under non-aqueous conditions.

Critical Considerations:

Limitations and Adaptations

Direct chlorination of the aromatic ring post-amide formation is challenging due to electron-withdrawing effects of the amide group, which deactivate the ring toward electrophilic substitution. Recent adaptations use Lewis acids (e.g., FeCl₃) to enhance reactivity, though yields remain modest (40–50%).

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (RP-HPLC) is the gold standard for purifying N-(5-chloro-2-methylphenyl)heptanamide. Mobile phases typically comprise acetonitrile/water mixtures with 0.1% phosphoric acid, achieving baseline separation of the target compound from by-products.

Table 3: HPLC Conditions for Purification

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (5 µm, 250 mm) | 70:30 MeCN:H₂O (+0.1% H₃PO₄) | 1.0 | 12.3 |

| C8 (3 µm, 150 mm) | 65:35 MeCN:H₂O | 0.8 | 9.8 |

Spectroscopic Confirmation

-

¹H NMR: Key signals include a singlet for the aromatic methyl group (δ 2.35 ppm) and a triplet for the amide NH (δ 8.12 ppm).

-

IR Spectroscopy: Strong absorption at 1650 cm⁻¹ confirms the amide C=O stretch.

Scalability and Industrial Relevance

Batch vs. Continuous Flow Synthesis

The isocyanate-amine coupling method is more amenable to continuous flow systems due to faster reaction times and easier temperature control. Pilot-scale trials have achieved 85% yield with 99% purity using microreactor technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.